

N-Formyl-DL-alanine: A Comprehensive Technical Guide for Organic Synthesis

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Compound of Interest

Compound Name: *N-Formyl-DL-alanine*

Cat. No.: *B1293590*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of **N-Formyl-DL-alanine** as a versatile precursor in organic synthesis. **N-Formyl-DL-alanine**, a protected form of the racemic amino acid DL-alanine, serves as a crucial building block in the synthesis of peptides, unnatural amino acids, and other complex organic molecules. Its formyl protecting group offers stability under various reaction conditions and can be readily removed, making it an invaluable tool for synthetic chemists. This document provides a detailed overview of its synthesis, key reactions, and applications, supplemented with experimental protocols, quantitative data, and logical workflow diagrams.

Core Concepts and Properties

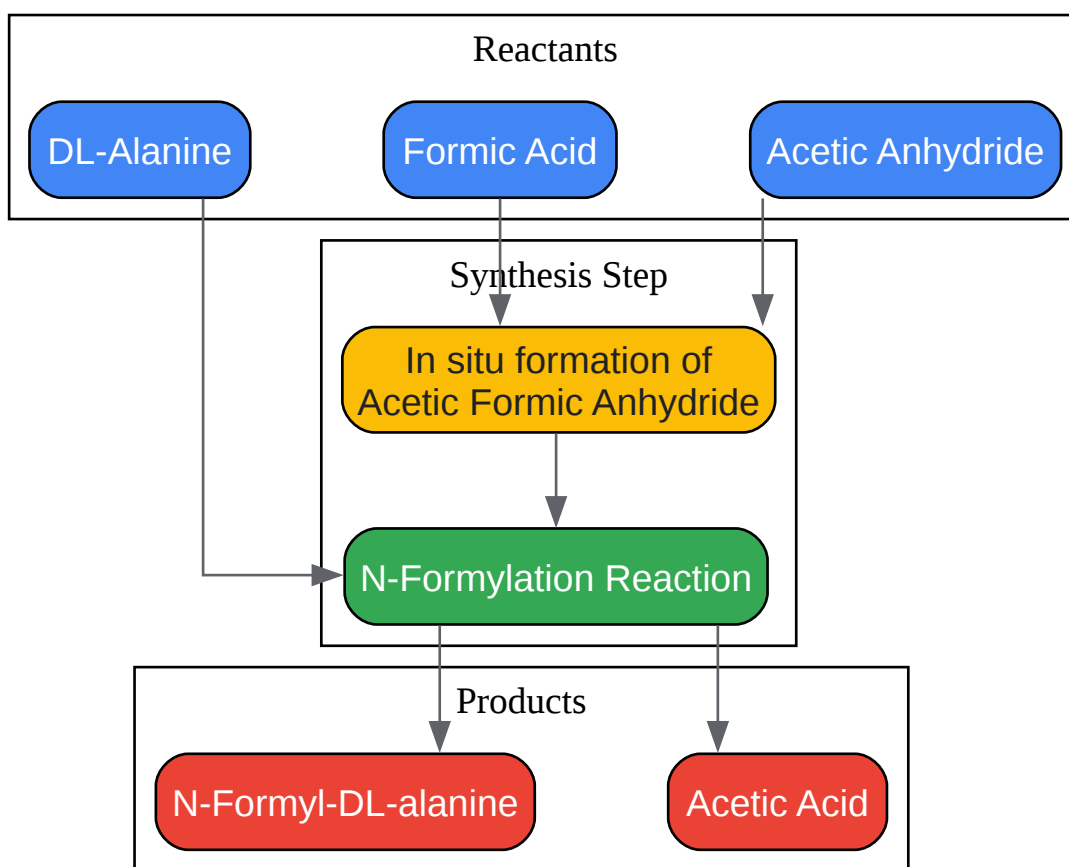
N-Formyl-DL-alanine is derived from the racemic amino acid DL-alanine by the introduction of a formyl group (-CHO) onto the alpha-amino group. This N-protection strategy is fundamental in peptide synthesis to prevent self-polymerization and to control the sequence of amino acid addition. The formyl group is one of the simplest amine protecting groups and can be introduced and removed under specific conditions.

Table 1: Physicochemical Properties of **N-Formyl-DL-alanine**

| Property | Value | Reference |
|-------------------|---|------------------|
| Molecular Formula | C ₄ H ₇ NO ₃ | --INVALID-LINK-- |
| Molecular Weight | 117.10 g/mol | --INVALID-LINK-- |
| CAS Number | 5893-10-7 | --INVALID-LINK-- |
| Appearance | White to off-white powder/crystal | --INVALID-LINK-- |
| Melting Point | 150 °C | --INVALID-LINK-- |
| Boiling Point | 386.6 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.223 g/cm ³ | --INVALID-LINK-- |
| Solubility | Soluble in water. | N/A |

Synthesis of N-Formyl-DL-alanine

The most common and efficient method for the N-formylation of amino acids is the use of a mixture of formic acid and acetic anhydride, which generates acetic formic anhydride in situ. This method provides good to excellent yields for a variety of amino acids.



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Synthesis of **N-Formyl-DL-alanine**.

Experimental Protocol: Synthesis of N-Formyl-DL-alanine

This protocol is adapted from established procedures for the N-formylation of amino acids.

Materials:

- DL-Alanine (10 mmol, 0.89 g)
- Formic acid (98-100%, 11 mmol, 0.51 g, 0.42 mL)
- Acetic anhydride (21 mmol, 2.14 g, 1.98 mL)
- Reaction flask with a stirrer and cooling bath

Procedure:

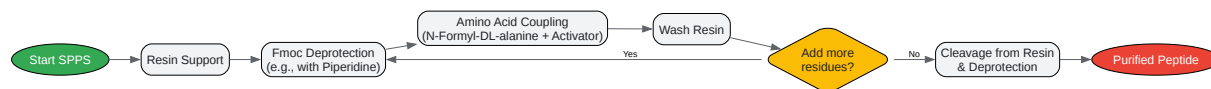
- In a reaction flask, suspend DL-alanine in formic acid.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add acetic anhydride dropwise to the stirred suspension while maintaining the temperature at or below 35 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 48-60 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the excess reagents and acetic acid byproduct can be removed under reduced pressure.
- The resulting crude **N-Formyl-DL-alanine** can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Table 2: Typical Reaction Parameters for N-Formylation of Amino Acids

| Parameter | Value | Reference |
|---------------------------------------|---------------|-----------|
| Typical Yield | 78-90% | [1] |
| Reaction Time | 48-60 hours | [2] |
| Reaction Temperature | 0-35 °C | [2] |
| Molar Ratio (AA:FA:Ac ₂ O) | 1 : 1.1 : 2.1 | [2] |

Role in Peptide Synthesis

N-Formyl-DL-alanine serves as a protected building block in solid-phase peptide synthesis (SPPS). The formyl group prevents the amino terminus from reacting out of sequence. The general workflow involves anchoring the first amino acid to a solid support (resin), followed by cycles of deprotection and coupling of subsequent N-protected amino acids.



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Workflow for Solid-Phase Peptide Synthesis.

Experimental Protocol: On-Resin N-Formylation of a Peptide

This protocol details the N-formylation of a peptide chain that has been assembled on a solid support, a key step where a formyl group is introduced.

Materials:

- Peptidyl-resin
- Formic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Diethyl ether
- N,N-Dimethylformamide (DMF)
- Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA) for cleavage

Procedure:

- Preparation of Formylating Reagent: In a separate flask, incubate formic acid (2 equivalents relative to DCC) and DCC (1.25 equivalents relative to the resin substitution) in diethyl ether at 0 °C for 4 hours.

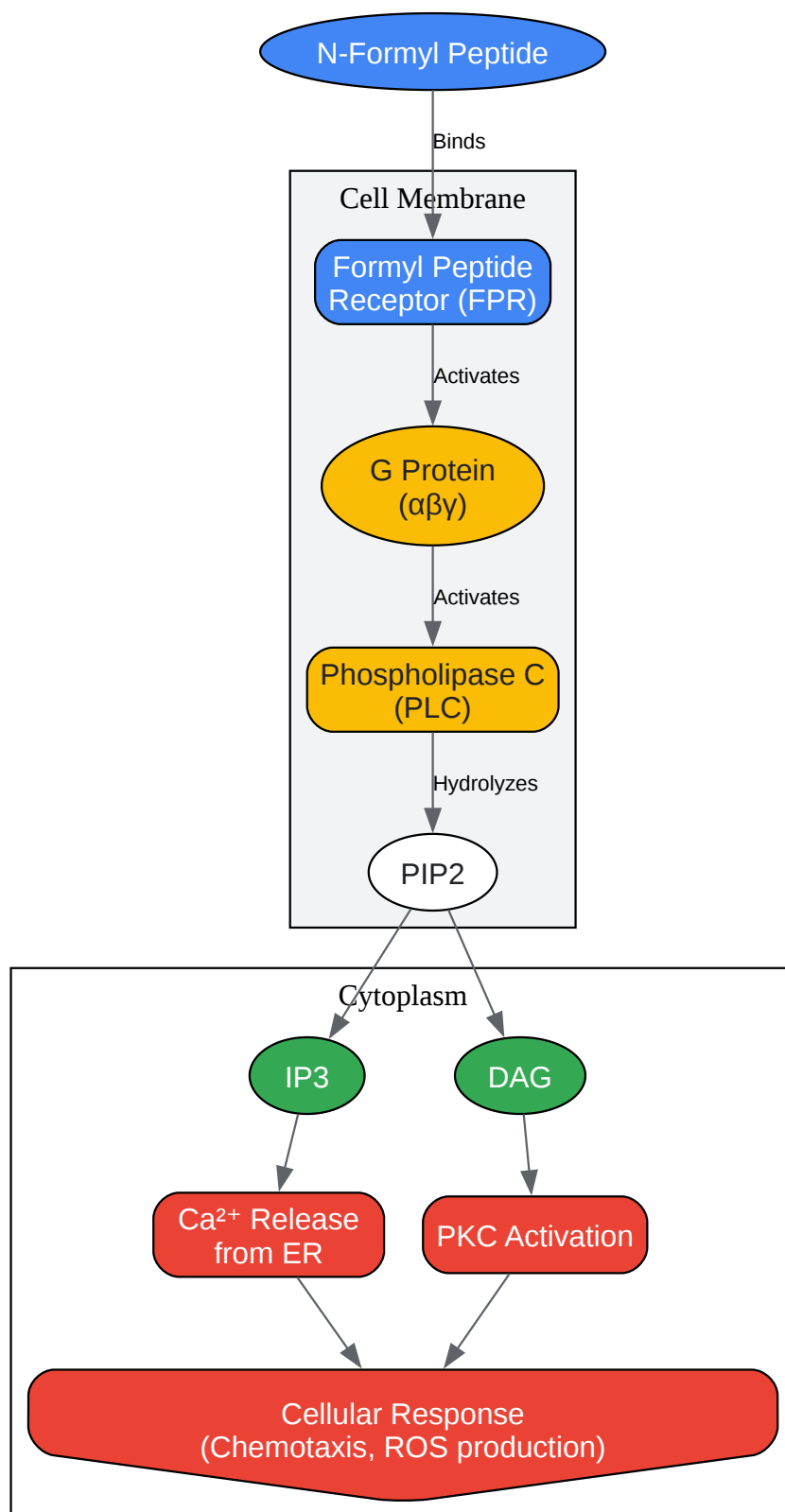
- Filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
- Concentrate the filtrate under vacuum to reduce the volume.
- Formylation: Swell the peptidyl-resin in DMF.
- Add the concentrated formylating reagent and DIPEA to the peptidyl-resin.
- Allow the reaction to proceed overnight at 4 °C.
- Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).
- Wash the resin thoroughly with DMF and other solvents to remove excess reagents.
- Cleavage and Deprotection: Cleave the N-formylated peptide from the resin using a cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5) for 2-3 hours.
- Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the purified N-formylated peptide.

Table 3: Yields for On-Resin N-Formylation

| Peptide Sequence | Yield (%) | Reference |
|-------------------------|-----------|-----------|
| Met-Leu-Lys-Leu-Ile-Val | 70-75% | [3] |
| Met-Met-Tyr-Ala-Leu-Phe | 70-75% | [3] |

Biological Relevance: Formyl Peptide Receptor Signaling

N-formylated peptides, which can originate from bacteria or damaged mitochondria, are potent chemoattractants for phagocytic leukocytes, such as neutrophils. They play a crucial role in the innate immune response by binding to and activating Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors (GPCRs). This signaling cascade initiates a range of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).



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Formyl Peptide Receptor (FPR) Signaling Pathway.

Applications in Drug Development

The use of N-protected amino acids like **N-Formyl-DL-alanine** is a cornerstone of medicinal chemistry and drug development. While specific examples citing **N-Formyl-DL-alanine** as a direct precursor in marketed drugs are not prevalent in readily available literature, its utility can be inferred from its role in the synthesis of peptide and peptidomimetic drugs, including antiviral and anticancer agents. The formyl group can be a key element in molecules designed to modulate the Formyl Peptide Receptors, which are implicated in inflammatory diseases and cancer, making derivatives of N-formyl amino acids potential therapeutic agents.

Spectroscopic Data

The characterization of **N-Formyl-DL-alanine** is confirmed through various spectroscopic techniques. Below are the expected chemical shifts and absorption bands.

Table 4: Expected Spectroscopic Data for **N-Formyl-DL-alanine**

| Technique | Parameter | Expected Value/Range | Reference |
|---------------------|--|----------------------------|--|
| ^1H NMR | δ (ppm) for -CHO | ~8.2 ppm | General range for formamides |
| | δ (ppm) for α -CH | ~4.5 ppm | General range for α -protons |
| | δ (ppm) for β -CH ₃ | ~1.5 ppm | General range for alanine methyl protons |
| ^{13}C NMR | δ (ppm) for -C=O (formyl) | ~163 ppm | [4] |
| | δ (ppm) for -C=O (carboxyl) | ~175 ppm | [4] |
| | δ (ppm) for α -C | ~49 ppm | [4] |
| | δ (ppm) for β -C | ~16 ppm | [4] |
| IR Spectroscopy | ν (cm ⁻¹) for N-H stretch | 3300-3100 cm ⁻¹ | General range for amides |
| | ν (cm ⁻¹) for C=O stretch (amide I) | ~1670 cm ⁻¹ | General range for amides |
| | ν (cm ⁻¹) for C=O stretch (carboxyl) | ~1720 cm ⁻¹ | General range for carboxylic acids |

Conclusion

N-Formyl-DL-alanine is a fundamental and versatile precursor in organic synthesis with significant applications in peptide chemistry and potential roles in drug discovery. Its straightforward synthesis, the stability of the formyl protecting group, and its relevance in biologically significant pathways make it a molecule of high interest to researchers in academia and industry. This guide provides a foundational understanding and practical protocols for the utilization of **N-Formyl-DL-alanine** in the laboratory.

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